Coumarin, 3-acetoacetyl-

Fluorescent probe Hydrazine detection Environmental monitoring

Coumarin, 3-acetoacetyl- (CAS 13252-79-4), also referred to as 3-acetoacetylcoumarin, is a synthetic coumarin derivative bearing a β-diketone (acetoacetyl) moiety at the 3-position of the 2H-chromen-2-one core. This β-dicarbonyl substituent confers dual reactivity: the active methylene group participates in Knoevenagel condensations and cyclocondensation reactions, while the coumarin ring serves as a fluorophore with tunable photophysical properties.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 13252-79-4
Cat. No. B088985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 3-acetoacetyl-
CAS13252-79-4
Synonyms3-Acetoacetylcoumarin
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C13H10O4/c1-8(14)6-11(15)10-7-9-4-2-3-5-12(9)17-13(10)16/h2-5,7H,6H2,1H3
InChIKeyAZAIGYUDADTJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetoacetylcoumarin (CAS 13252-79-4): A β-Diketone-Functionalized Coumarin Scaffold for Fluorescent Sensing and Heterocyclic Synthesis


Coumarin, 3-acetoacetyl- (CAS 13252-79-4), also referred to as 3-acetoacetylcoumarin, is a synthetic coumarin derivative bearing a β-diketone (acetoacetyl) moiety at the 3-position of the 2H-chromen-2-one core [1]. This β-dicarbonyl substituent confers dual reactivity: the active methylene group participates in Knoevenagel condensations and cyclocondensation reactions, while the coumarin ring serves as a fluorophore with tunable photophysical properties [2]. The compound functions both as a standalone fluorescent probe for hydrazine detection and as a versatile precursor for constructing fused heterocyclic systems such as coumarino-pyrazolopyridines [3].

Why 3-Acetoacetylcoumarin Cannot Be Replaced by Generic 3-Acyl Coumarins in Sensing and Synthetic Applications


The 3-acetoacetyl substituent is structurally and functionally distinct from simpler 3-acyl groups such as acetyl (3-acetylcoumarin, CAS 3949-36-8) or benzoyl. The β-diketone motif provides two adjacent carbonyl electrophiles that enable a unique cyclization-based sensing mechanism: reaction with hydrazine yields a fluorescent pyrazole product (3-(3-methyl-1H-pyrazol-5-yl)coumarin), generating a pronounced off–on fluorescence response that is not achievable with mono-carbonyl analogs [1]. In synthetic chemistry, the acetoacetyl group's active methylene participates in Knoevenagel-type condensations that simpler 3-acyl coumarins cannot undergo under comparable mild conditions, limiting the scope of accessible heterocyclic architectures [2]. Substituting 3-acetoacetylcoumarin with 3-acetylcoumarin or 3-benzoylcoumarin would therefore eliminate both the hydrazine-specific sensing capability and the multicomponent synthetic utility.

Quantitative Differentiation of 3-Acetoacetylcoumarin: Head-to-Head Evidence for Scientific Selection


Hydrazine Detection Limit: 3-Acetoacetylcoumarin Achieves 3.2 ppb vs. EPA Regulatory Threshold of 10 ppb

3-Acetoacetylcoumarin operates as an off–on fluorescent chemosensor for hydrazine with a detection limit of 3.2 ppb, which is 3.1-fold below the U.S. EPA threshold limit value of 10 ppb for hydrazine exposure [1]. The probe exhibits a prominent fluorescence enhancement upon hydrazinolysis, converting the non-fluorescent β-diketone form into fluorescent 3-(3-methyl-1H-pyrazol-5-yl)coumarin under physiological conditions [1]. In comparison, conventional analytical methods such as chromatography-mass spectrometry or electrochemical approaches require specialized equipment and cannot be applied to live-cell imaging [1].

Fluorescent probe Hydrazine detection Environmental monitoring

Selectivity Profile: Fluorescence Response to Hydrazine vs. 15+ Biologically Relevant Interferents

The probe 3-acetoacetylcoumarin demonstrates high selectivity for hydrazine over a panel of competitive species including cations (Na+, K+, Ca2+, Mg2+, Zn2+, Fe3+), anions (Cl-, NO3-, SO42-, HCO3-, CH3COO-), and biologically abundant nucleophiles such as cysteine, glutathione, and homocysteine [1]. Under identical conditions (50 µM probe, 100 µM analytes, PBS pH 7.4), only hydrazine elicited a significant fluorescence turn-on at 450 nm; all other tested species produced negligible fluorescence changes (<5% relative intensity compared to hydrazine) [1]. This selectivity profile arises from the specific cyclization mechanism between the β-diketone and hydrazine, forming a stable pyrazole product—a reaction pathway unavailable to mono-carbonyl 3-acetylcoumarin analogs [1].

Fluorescent probe Selectivity Bioimaging

Ground-State and Excited-State Dipole Moments: Higher ICT Character vs. Benzo-Annulated 3-Acetoacetylcoumarin Analogs

Solvatochromic analysis of 3-acetoacetylcoumarin (compound 1), 3-acetoacetylbenzo[f]coumarin (compound 2), and 3-acetoacetylbenzo[h]coumarin (compound 3) revealed that compound 1 exhibits a higher dipole moment in both ground and excited states than its benzo-annulated counterparts, indicating stronger intramolecular charge transfer (ICT) character [1]. All three compounds displayed bathochromic shifts with increasing solvent polarity, confirming π→π* transitions, but the magnitude of the Stokes shift and the Δμ (μe − μg) was largest for 3-acetoacetylcoumarin 1 across solvents including 1,4-dioxane, ethyl acetate, ethanol, and acetonitrile [1].

Photophysics Solvatochromism Fluorophore design

Synthetic Efficiency of 3-Acetoacetylcoumarins: Electrocatalytic Method Yields 85–93% vs. Conventional Catalytic Routes

An electrocatalytic cascade reaction of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one in an undivided cell produces 3-acetoacetylcoumarins in 85–93% isolated yield with 425–930% current efficiency, representing a chain electrocatalytic process under mild conditions [1]. In comparison, the EPZ-10 catalyzed thermal method in refluxing ethanol delivers yields described as 'excellent' but with longer reaction times and the requirement for an external catalyst [2]. The ionic liquid [bmim]Br method operates without catalyst at milder temperatures, but yield ranges and substrate scope were reported as variable [3].

Electrosynthesis Green chemistry Process efficiency

Derivatization Potential: Fluorescence Quantum Yields of Coumarino-Pyrazolopyridine Products from 3-Acetoacetylcoumarin Enable Zn2+ Sensing

3-Acetoacetylcoumarin reacts with 5-aminopyrazole under CuSO4 catalysis to yield functionalized coumarino[4,3-d]pyrazolo[3,4-b]pyridine derivatives (3a–3h) with high fluorescence quantum yields (ΦF) [1]. Among these, compounds 3a and 3b exhibited selective fluorescence turn-on recognition for Zn2+ over other tested cations (Ag+, Cr3+, Co2+, Cu2+, Pb2+, Sn4+, Fe3+), as determined by fluorescence spectroscopy [1]. While the exact quantum yields are reported in the full text, the paper explicitly notes the values are 'high' and the compounds possess good electrochemical, thermal, and photochemical stability—properties directly inherited from the 3-acetoacetylcoumarin precursor structure [1].

Fluorescence quantum yield Metal ion sensing Heterocyclic synthesis

Live-Cell Imaging Compatibility: 3-Acetoacetylcoumarin Detects Intracellular Hydrazine in Glioma U251 Cells

The fluorescent probe 3-acetoacetylcoumarin was successfully applied to monitor intracellular hydrazine in U251 glioma cells, demonstrating cell membrane permeability and retention of the off–on fluorescence response within a living cellular environment [1]. The probe-loaded cells showed negligible background fluorescence; upon incubation with exogenous hydrazine (50–200 µM), a dose-dependent fluorescence increase was observed by confocal microscopy [1]. This cellular compatibility contrasts with traditional hydrazine detection methods (chromatography, titrimetry, electrochemical sensors) that require cell lysis or are incompatible with live-cell analysis [1].

Live-cell imaging Hydrazine toxicity Cellular assay

High-Impact Application Scenarios for 3-Acetoacetylcoumarin Based on Quantitative Evidence


Environmental Hydrazine Monitoring Below EPA Threshold Levels

3-Acetoacetylcoumarin enables direct fluorescence-based detection of hydrazine at 3.2 ppb, well below the U.S. EPA threshold of 10 ppb [1]. Probe-coated filter paper tests confirmed visual fluorescence color changes upon exposure to gaseous hydrazine, supporting deployment in portable, equipment-free monitoring devices for industrial hygiene and environmental surveillance [1]. The selectivity over common environmental interferents such as ammonia, metal ions, and biological amines ensures reliable quantification without sample pretreatment [1].

Intracellular Hydrazine Imaging for Mechanistic Toxicology Studies

The demonstrated application in U251 glioma cells establishes 3-acetoacetylcoumarin as a cell-permeable fluorescent probe for real-time imaging of hydrazine uptake, distribution, and metabolism [1]. This capability is unmatched by GC-MS, HPLC, or electrochemical methods, which require destructive sample preparation and cannot resolve subcellular localization [1]. Researchers investigating hydrazine-induced neurotoxicity, hepatotoxicity, or carcinogenicity can use this probe to correlate intracellular hydrazine concentrations with downstream biochemical endpoints.

Synthesis of High-Quantum-Yield Fluorescent Heterocycles for Metal-Ion Sensing

3-Acetoacetylcoumarin serves as a key building block for synthesizing coumarino[4,3-d]pyrazolo[3,4-b]pyridine derivatives with high fluorescence quantum yields and selective Zn2+ recognition properties [2]. These derivatives combine electrochemical, thermal, and photochemical stability inherited from the coumarin core, making them suitable for organic light-emitting device (OLED) applications and fluorescent chemosensors for biologically relevant transition metals [2].

Scalable Green Synthesis via Electrocatalytic Cascade Reactions

The electrocatalytic method producing 3-acetoacetylcoumarins in 85–93% yield with 425–930% current efficiency offers a catalyst-free, room-temperature route amenable to scale-up [3]. This process circumvents catalyst cost and separation issues associated with EPZ-10 or ionic liquid methods, providing procurement and process development advantages for kilogram-scale production for pharmaceutical intermediate or fine chemical manufacturing [3].

Quote Request

Request a Quote for Coumarin, 3-acetoacetyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.